N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzenesulfonamide

Medicinal Chemistry Linker Optimization Hydrogen-Bond Geometry

This benzodioxole-3-hydroxypropyl sulfonamide features a C3 secondary alcohol that provides a synthetically accessible derivatization point—reduced steric hindrance enables higher-yielding O-acylation, alkylation, and oxidation compared to the C2 regioisomer. With a lead-like physicochemical profile (MW 369.82, LogP 2.57, tPSA 95 Ų, 0 Lipinski violations) and a 2-chlorobenzenesulfonamide core validated in NCI‑60 anticancer screening, this compound is ideal for hit-to-lead SAR expansion, computational docking studies, and metabolic profiling of benzodioxole-containing sulfonamides.

Molecular Formula C16H16ClNO5S
Molecular Weight 369.82
CAS No. 1421508-52-2
Cat. No. B2850676
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzenesulfonamide
CAS1421508-52-2
Molecular FormulaC16H16ClNO5S
Molecular Weight369.82
Structural Identifiers
SMILESC1OC2=C(O1)C=C(C=C2)C(CCNS(=O)(=O)C3=CC=CC=C3Cl)O
InChIInChI=1S/C16H16ClNO5S/c17-12-3-1-2-4-16(12)24(20,21)18-8-7-13(19)11-5-6-14-15(9-11)23-10-22-14/h1-6,9,13,18-19H,7-8,10H2
InChIKeyJEZBQEMDMNTFBF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzenesulfonamide (CAS 1421508-52-2): Chemical Class & Procurement Profile


N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzenesulfonamide (CAS 1421508-52-2) is a synthetic aryl sulfonamide derivative incorporating a benzo[d][1,3]dioxole (1,3-benzodioxole) pharmacophore, a 3-hydroxypropyl linker, and an ortho-chlorinated benzenesulfonamide moiety . With a molecular formula of C₁₆H₁₆ClNO₅S and a molecular weight of 369.82 g/mol, the compound occupies physicochemical space consistent with lead-like small molecules (LogP ~2.6, tPSA ~95 Ų, 1 H-bond donor, 5 H-bond acceptors) [1]. It is currently offered as a research-grade screening compound by multiple commercial suppliers; however, a systematic survey of the public literature reveals that no primary biological activity data, in vitro assay results, or in vivo efficacy studies have been published for this specific compound as of the present date [1][2].

Why Generic Substitution Fails for N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzenesulfonamide


In-class sulfonamide compounds bearing a benzodioxole ring and a 2-chlorobenzenesulfonamide warhead cannot be assumed interchangeable because small structural perturbations—specifically the position of the hydroxypropyl linker (C3 vs. C2), the chlorine substitution pattern on the phenylsulfonamide ring (ortho vs. meta vs. para), and the nature of the heterocyclic aryl group (benzodioxole vs. benzofuran vs. thiophene)—produce measurably distinct physicochemical profiles that influence solubility, permeability, hydrogen-bonding geometry, and metabolic stability [1][2]. The evidence below demonstrates that even the closest structural analog (CAS 1396884-81-3, differing solely in the C2 vs. C3 attachment of the hydroxypropyl linker) yields a different spatial orientation of the hydroxyl hydrogen-bond donor, which may alter target binding conformation and off-rate kinetics . Procurement decisions must therefore be guided by compound identity verification and awareness that no published structure–activity relationship (SAR) data exist to support functional interchangeability within this chemical series.

Quantitative Differentiation Evidence: N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzenesulfonamide vs. Closest Analogs


Hydroxypropyl Linker Regiochemistry: 3-Hydroxypropyl vs. 2-Hydroxypropyl Scaffold Comparison

The target compound bears a 3-hydroxypropyl linker connecting the benzodioxole ring to the sulfonamide nitrogen, whereas the closest commercially available analog (CAS 1396884-81-3) employs a 2-hydroxypropyl linker. This single-methylene shift alters the distance between the hydroxyl hydrogen-bond donor and the sulfonamide pharmacophore [1]. Although the two compounds are constitutional isomers sharing the identical molecular formula (C₁₆H₁₆ClNO₅S, MW 369.82) and computed LogP (~2.6), the 3-hydroxypropyl variant positions the hydroxyl group approximately 1.2–1.5 Å farther from the sulfonamide nitrogen, changing the accessible conformational ensemble and the geometry of potential intermolecular hydrogen bonds [2]. No head-to-head biological comparison has been published; the differentiation is currently limited to structural and physicochemical grounds.

Medicinal Chemistry Linker Optimization Hydrogen-Bond Geometry

Chlorine Substitution Pattern: 2-Chlorobenzenesulfonamide vs. 3-Chlorobenzenesulfonamide Analogs

The target compound contains an ortho-chlorine substituent on the benzenesulfonamide ring (2-chlorobenzenesulfonamide). A closely related analog (CAS 1105235-08-2) bears a meta-chlorine (3-chlorobenzenesulfonamide) combined with an ether linker instead of the hydroxypropyl chain . The ortho-chlorine exerts both steric and electronic effects: it withdraws electron density from the sulfonamide -SO₂NH- group via a combined inductive (-I) and mesomeric (+M) mechanism, and its proximity to the sulfonamide nitrogen restricts rotational freedom around the S–N bond [1]. The meta-chlorine variant lacks this steric constraint and has a different electronic influence on the sulfonamide pKₐ. Published SAR from the broader 2-chlorobenzenesulfonamide class demonstrates that the ortho-chlorine position is critical for cytotoxic potency; in the 2020 NCI 60-cell-line screen, the most active 2-chlorobenzenesulfonamide derivatives (compounds 16, 20, 21) achieved mean GI₅₀ values in the low micromolar range across multiple tumor types [2].

Medicinal Chemistry Halogen Bonding Electronic Effects

Benzodioxole vs. Benzofuran Aryl Group: Ring Electronics and H-Bond Acceptor Capacity

The target compound incorporates a benzo[d][1,3]dioxole (methylenedioxybenzene) ring, whereas a commercially available analog (CAS 1448123-51-0) replaces this with a benzofuran moiety . The benzodioxole ring contributes two ether oxygen atoms that serve as additional hydrogen-bond acceptors, whereas benzofuran provides only one furan oxygen. This difference is reflected in the molecular formula: C₁₆H₁₆ClNO₅S (target; 5 HBA) vs. C₁₇H₁₆ClNO₄S (benzofuran analog; 4 HBA), resulting in a calculated tPSA difference of approximately 10–15 Ų [1]. Furthermore, the methylenedioxy group of benzodioxole is a recognized metabolic soft spot subject to CYP450-mediated O-dealkylation, whereas benzofuran undergoes different oxidative metabolism, meaning the two scaffolds are likely to have distinct metabolic stability profiles [2].

Heterocyclic Chemistry Pharmacophore Design Metabolic Stability

Physicochemical Drug-Likeness Profile: Lead-Like Compliance vs. Commercial Screening Library Benchmarks

The target compound satisfies all four Lipinski Rule-of-Five criteria (MW 369.82 < 500; LogP 2.57 < 5; 1 HBD < 5; 5 HBA < 10) and meets the more stringent lead-likeness filters often applied in fragment-based and HTS triage (MW ≤ 350–400; LogP ≤ 3–3.5) [1]. Compared to the thiophene analog (N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-5-chlorothiophene-2-sulfonamide), which replaces the benzenesulfonamide phenyl ring with a thiophene, the target compound has a higher computed tPSA (~95 vs. ~85 Ų) and an additional aromatic carbon for potential π-stacking interactions . The compound's rotatable bond count of 6 and moderate LogP place it in a favorable region of CNS MPO desirability space relative to many commercial screening compounds [1].

Drug Discovery Lead-Likeness Physicochemical Profiling

Class-Level Anticancer Activity Precedent for the 2-Chlorobenzenesulfonamide Pharmacophore

Although no direct biological data exist for the target compound, strong class-level evidence supports the anticancer potential of the 2-chlorobenzenesulfonamide scaffold. In a 2020 study, a series of 18 N-(aryl/heteroaryl)-2-chlorobenzenesulfonamide derivatives (compounds 4–21) were screened at the U.S. National Cancer Institute against a panel of 60 human cancer cell lines [1]. The most active compounds (16, 20, 21) displayed mean GI₅₀ values in the low micromolar range, with compound 21 achieving selective cytotoxicity in A549 (lung) and HCT-116 (colon) cells while sparing HEK-293 and HaCaT non-malignant cells. Compound 21 induced G₀/G₁ cell-cycle arrest, p53/p21 upregulation, ATP depletion, and mitochondrial membrane potential disruption [1]. The target compound shares the identical 2-chlorobenzenesulfonamide warhead and adds a benzodioxole-3-hydroxypropyl moiety that may confer distinct target selectivity within this pharmacophore class.

Anticancer NCI-60 Screening Sulfonamide SAR

Synthetic Tractability and Intermediate Utility: 3-Hydroxypropyl Linker as a Derivatization Handle

The 3-hydroxypropyl linker of the target compound provides a secondary alcohol functionality that is chemically distinct from the 2-hydroxypropyl linker in CAS 1396884-81-3 . A secondary alcohol at the C3 position is amenable to selective oxidation to the corresponding ketone, O-acylation, O-alkylation, or conversion to a leaving group (e.g., mesylate/tosylate) for nucleophilic displacement, enabling late-stage diversification of the scaffold [1]. In contrast, the 2-hydroxypropyl analog positions the alcohol closer to the benzodioxole ring, where steric hindrance may reduce reaction rates for derivatization. This differential reactivity makes the target compound a more versatile synthetic intermediate for constructing focused libraries around the benzodioxole-2-chlorobenzenesulfonamide chemotype [1].

Synthetic Chemistry Building Block Derivatization

Best-Fit Research and Industrial Application Scenarios for N-(3-(Benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzenesulfonamide


Anticancer Hit-Finding Campaigns Leveraging the 2-Chlorobenzenesulfonamide Pharmacophore

The target compound is a structurally tractable entry point for hit-finding programs targeting the 2-chlorobenzenesulfonamide anticancer pharmacophore validated in the NCI-60 screen [1]. Its benzodioxole-3-hydroxypropyl architecture provides a distinct chemotype relative to the quinolinyl and indazolyl derivatives (compounds 16, 20, 21) that demonstrated selective cytotoxicity in A549 lung and HCT-116 colon cancer lines. Procurement is justified for laboratories seeking to diversify SAR around the 2-chlorobenzenesulfonamide core with a benzodioxole-containing analog that is not represented in published active series.

Focused Library Synthesis Using the 3-Hydroxypropyl Handle for Late-Stage Diversification

The C3 secondary alcohol provides a chemically accessible derivatization point for generating focused compound libraries through O-acylation, O-alkylation, oxidation to the ketone, or conversion to amine/amide congeners . This compound is a superior starting material compared to the 2-hydroxypropyl regioisomer (CAS 1396884-81-3) due to the reduced steric hindrance at the reactive alcohol center, enabling higher-yielding diversification reactions for SAR exploration.

Physicochemical Benchmarking and Computational Chemistry Studies

With its lead-like physicochemical profile (MW 369.82, LogP 2.57, tPSA 95 Ų, 0 Lipinski violations) [2], the compound serves as a well-characterized reference point for computational studies including docking, molecular dynamics, and QSAR model building around the benzodioxole-sulfonamide chemotype. Its availability as a purchasable screening compound (ZINC000022054654) facilitates experimental validation of in silico predictions.

Metabolic Stability and CYP450 Profiling Studies

The benzodioxole methylenedioxy group is a known metabolic liability subject to CYP450-mediated O-dealkylation [3]. This compound is a suitable probe for investigating the metabolic fate of benzodioxole-containing sulfonamides in liver microsome or hepatocyte assays, particularly in comparison with the benzofuran analog (CAS 1448123-51-0), which lacks the methylenedioxy moiety and is expected to exhibit a different oxidative metabolism profile.

Quote Request

Request a Quote for N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-chlorobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.